molecular formula C18H13BrN4O3 B7548186 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B7548186
M. Wt: 413.2 g/mol
InChI Key: CETKWKRBSJNDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione, also known as BPOQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to have anti-cancer and anti-inflammatory effects. In vitro studies have demonstrated that 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione inhibits the growth and proliferation of cancer cells. In vivo studies have shown that 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione reduces inflammation and tissue damage in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione in lab experiments is its versatility. 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione can be used in various assays and experiments due to its fluorescent properties and reactivity with certain analytes. However, one limitation of using 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione is its potential toxicity. 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for the study of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione. One direction is the development of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione-based fluorescent probes for the detection of specific analytes. Another direction is the optimization of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione for use as an anti-cancer or anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione and its potential toxicity.

Synthesis Methods

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step reaction process. The first step involves the preparation of 4-bromoaniline, which is then reacted with ethyl 2-oxo-2-phenylacetate to form 4-bromo-N-phenylbenzamide. This compound is then reacted with thionyl chloride to form 4-bromo-N-phenylbenzamide chloride, which is further reacted with sodium azide to form 4-bromo-N-phenylbenzamide azide. Finally, 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione is obtained by reacting 4-bromo-N-phenylbenzamide azide with ethyl 2-amino-4,5-dicyano-6-methylpyrimidine-5-carboxylate.

Scientific Research Applications

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to have anti-cancer and anti-inflammatory properties. In material science, 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been used as a reagent for the determination of various analytes.

properties

IUPAC Name

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c1-2-23-17(24)13-8-5-11(9-14(13)20-18(23)25)16-21-15(22-26-16)10-3-6-12(19)7-4-10/h3-9H,2H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKWKRBSJNDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-YL]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

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